REACTION_CXSMILES
|
[OH-].[Na+].[S:3]=[C:4]1[NH:9][C:8](=[O:10])[N:7]2[N:11]=[CH:12][CH:13]=[C:6]2[NH:5]1.[CH3:14]I>CCO>[CH3:14][S:3][C:4]1[NH:9][C:8](=[O:10])[N:7]2[N:11]=[CH:12][CH:13]=[C:6]2[N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
22.58 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
S=C1NC=2N(C(N1)=O)N=CC2
|
Name
|
1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the new precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=2N(C(N1)=O)N=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |